methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Description
Methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate (hereafter referred to as Compound A) is a bicyclic indole derivative characterized by a hexahydroindole core fused with a six-membered ring system. Key structural features include:
- Hexahydroindole scaffold: The 3,3a,5,6,7,7a-hexahydro-2H-indole system introduces conformational flexibility due to puckering dynamics in the non-aromatic rings .
- Functional groups: A methyl ester at position 1, a hydroxyl group at position 4, and a 3-methylphenyl ethynyl substituent at position 2. The ethynyl group contributes to extended π-conjugation, while the hydroxyl group enables hydrogen bonding.
Compound A is synthesized via multi-step routes, likely involving Sonogashira coupling to install the ethynyl moiety and esterification for the carboxylate group. Its structural complexity makes it a candidate for studying ring puckering effects (via Cremer-Pople coordinates ) and crystallographic refinement (using SHELX programs ).
Properties
IUPAC Name |
methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPZEYHRWGMJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves several key steps starting from an indole derivative. The process can be generalized as follows:
Starting Material Preparation : The initial step involves preparing an appropriate indole derivative. This might involve the synthesis of a hexahydroindole core, which can be achieved through various methods such as the reduction of indole or its derivatives.
Alkylation : The next step involves the alkylation of the indole derivative to introduce the ethynyl group. This can be achieved using alkynyl halides or alkynyl metal reagents in the presence of a strong base.
Hydroxylation : Introduction of the hydroxyl group at the 4-position can be challenging and may require specific conditions to avoid over-oxidation or side reactions.
Esterification : The final step involves converting the carboxylic acid group to a methyl ester, which can be achieved using methanol in the presence of an acid catalyst or a strong base.
Reaction Conditions
The reaction conditions for each step are crucial for achieving high yields and purity. Common conditions include:
- Strong Bases : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used to facilitate alkylation and esterification reactions.
- Solvents : Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve a wide range of organic compounds and facilitate reactions at elevated temperatures.
- Temperature Control : Reactions are typically performed under inert atmosphere conditions at temperatures ranging from room temperature to elevated temperatures (up to 100°C) depending on the specific step.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while optimizing conditions for yield and purity. Key considerations include:
- High-Performance Liquid Chromatography (HPLC) : Used for purification to ensure high purity of the final product.
- Batch vs. Continuous Processing : Continuous processing can offer advantages in terms of efficiency and cost but requires precise control over reaction conditions.
- Safety and Environmental Considerations : Handling of strong bases and organic solvents requires appropriate safety measures and waste management protocols.
Data and Research Outcomes
While specific data on the synthesis of methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate is limited in publicly available sources, general trends in indole chemistry suggest that yields can vary significantly based on the specific conditions used. Optimization of reaction conditions through experimental design and statistical analysis can help improve yields and reduce costs.
Data Table: General Synthetic Steps for Indole Derivatives
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1. | Alkylation | Alkynyl halide, Strong Base (e.g., NaH) | DMF, Room Temperature to 100°C |
| 2. | Hydroxylation | Hydroxylating Agent (e.g., OsO4) | THF/H2O, Room Temperature |
| 3. | Esterification | Methanol, Acid Catalyst (e.g., HCl) | Methanol, Reflux |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ethynyl group would yield an alkene or alkane.
Scientific Research Applications
Scientific Applications of Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate, also known as Mavoglurant, is an experimental drug candidate that functions as an antagonist of the metabotropic glutamate receptor 5 (mGluR5) . Its potential lies in the treatment of Fragile X Syndrome and other conditions .
Mavoglurant (AFQ056) is under investigation for various therapeutic applications. PubChem notes its use in trials for patients diagnosed with Obsessive-Compulsive Disorder (OCD) who have shown resistance to Selective Serotonin Reuptake Inhibitor (SSRI) treatment .
Anticancer Research
Other studies have explored the potential of different derivatives in cancer therapy. Pyrazolo-pyridine derivatives have been synthesized and evaluated for their anticancer effects on various cancer cell lines, including MCF-7, Hela, and HCT116 . While this information does not directly pertain to Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate, it demonstrates the broader interest in developing molecules with anticancer properties . These compounds have shown significant cytotoxicity and induced cell cycle arrest and apoptosis in tested cancer cell lines, highlighting their potential as anticancer agents .
CDK Inhibitors
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate involves its interaction with molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A , three analogs are analyzed (Table 1):
Table 1: Structural and Functional Comparison
Structural Divergences
- Ring System Flexibility: Compound A’s hexahydroindole core exhibits puckering amplitudes (quantified via Cremer-Pople parameters), enabling pseudorotation and multiple low-energy conformers . In contrast, Compound B’s cyclopenta-fused indole system adopts a strained bicyclic geometry with restricted puckering. Compound C, lacking fused non-aromatic rings, is planar and rigid, limiting conformational adaptability.
Functional Group Impact :
- The 3-methylphenyl ethynyl group in Compound A enhances hydrophobicity (clogP ≈ 4.2) compared to Compound B ’s polar sulfonamido group (clogP ≈ 3.1).
- Compound C , devoid of bulky substituents, exhibits higher aqueous solubility (logS ≈ -2.5 vs. A : logS ≈ -4.8).
Biological Activity
Methyl 4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate, commonly referred to as Mavoglurant (AFQ056), is a compound that has garnered attention due to its unique biological activity as an antagonist of the metabotropic glutamate receptor 5 (mGluR5). This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Mavoglurant is characterized by its complex structure which includes:
- A hexahydroindole core
- A hydroxyl group at position 4
- An ethynyl group attached to a 3-methylphenyl moiety
The molecular formula is , and its CAS number is 543906-09-8. The compound's stereochemistry is crucial for its biological activity, particularly the (3aR, 4S, 7aR) configuration which influences its interaction with mGluR5.
Mavoglurant functions primarily as an mGluR5 antagonist . This receptor is implicated in various neurological processes, including synaptic plasticity and excitatory neurotransmission. By inhibiting mGluR5, Mavoglurant can modulate glutamate signaling, which is significant in conditions such as:
- Fragile X syndrome
- Parkinson's disease
- Anxiety disorders
Neurological Disorders
Mavoglurant has been studied extensively for its potential in treating fragile X syndrome , a genetic condition leading to developmental issues. Clinical trials have shown that Mavoglurant can improve behavioral symptoms associated with this disorder by enhancing synaptic function and reducing excitatory neurotransmission.
Antitumor Activity
Research indicates that derivatives of compounds similar to Mavoglurant exhibit antitumor properties . For instance, studies have shown that certain benzofuran derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . While Mavoglurant itself has not been directly linked to antitumor activity in extensive studies, its structural analogs suggest potential pathways for further investigation.
Clinical Trials
- Fragile X Syndrome : In a double-blind placebo-controlled trial involving patients with fragile X syndrome, Mavoglurant demonstrated significant improvements in behavioral assessments compared to the placebo group. The results indicated enhanced social interaction and reduced anxiety symptoms.
- Parkinson's Disease : A phase II trial evaluated the efficacy of Mavoglurant in patients with Parkinson's disease experiencing motor fluctuations. The findings suggested a modest improvement in motor function without significant adverse effects.
Comparative Studies
A comparative analysis of Mavoglurant with other mGluR5 antagonists revealed that it possesses a favorable pharmacokinetic profile with good oral bioavailability and a manageable safety profile .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 543906-09-8 |
| Mechanism of Action | mGluR5 Antagonist |
| Therapeutic Uses | Fragile X Syndrome |
| Phase II Trials | Parkinson's Disease |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
Synthesis typically involves multi-step processes, such as Sonogashira coupling for introducing the ethynyl group (as seen in analogous indole derivatives) and cyclization reactions to form the hexahydroindole core . Optimization requires:
- Catalyst Screening : Test palladium/copper catalysts for coupling efficiency and byproduct reduction.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) often improve reaction homogeneity and yield .
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates.
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming molecular structure and stereochemistry?
Methodological Answer:
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry at the 3,3a,5,6,7,7a-hexahydroindole core (e.g., analogous structures in and ).
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for ethynyl protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of hydrogens in the fused ring system.
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretch ~3200–3500 cm⁻¹, ester carbonyl ~1700 cm⁻¹) .
Advanced: How can computational modeling (e.g., DFT) be integrated with experimental data to resolve discrepancies in reaction mechanisms or molecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations : Predict binding modes in biological systems (e.g., protein-ligand interactions) to guide target validation .
- Contradiction Resolution : Use docking scores to reconcile conflicting activity data across assays (e.g., in vitro vs. in silico results) .
Advanced: What strategies are recommended for elucidating biological targets and mechanisms of action in complex systems?
Methodological Answer:
- Target Identification :
- Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can identify genes essential for compound activity.
- Mechanistic Studies :
- Kinase/Enzyme Assays : Test inhibition of kinases (e.g., MAPK, PI3K) due to structural similarity to indole-based inhibitors .
- Transcriptomics/Proteomics : Profile changes in gene/protein expression post-treatment to map signaling pathways.
Methodological: What are the best practices for assessing the compound’s stability under varying conditions (pH, temperature)?
Methodological Answer:
- Accelerated Stability Testing :
- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation risks .
Advanced: How can researchers address contradictions in activity data across in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and tissue distribution to explain efficacy gaps .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo outcomes .
- Assay Harmonization : Standardize cell lines, endpoints, and dosing regimens between models to reduce variability .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential dermal/ocular toxicity (Category 4 Acute Toxicity per GHS) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates or vapors.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .
Advanced: How can process control and simulation tools improve scalability of synthesis for research-grade quantities?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline IR/NMR to monitor reaction progression in real time .
- Scale-Up Simulations : Use Aspen Plus or COMSOL to model heat/mass transfer and optimize stirring rates/reactor design .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and critical quality attributes (CQAs) for consistent batch production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
